4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one
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Overview
Description
“4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one” is a complex organic compound that features multiple functional groups, including benzoyl, hydroxy, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Hydroxylation reactions: Hydroxyl groups can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It might exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial effects.
Industry
In material science, the compound could be used in the development of new polymers or as a component in specialty coatings and adhesives.
Mechanism of Action
The mechanism by which “4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one” exerts its effects would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one
- 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one
Uniqueness
The presence of the hydroxypropyl group in “4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one” might confer unique solubility or reactivity properties compared to its analogs.
Properties
IUPAC Name |
(4Z)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12(22)11-21-17(13-7-9-15(23)10-8-13)16(19(25)20(21)26)18(24)14-5-3-2-4-6-14/h2-10,12,17,22-24H,11H2,1H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZXHURKOQQSTD-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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